Fasitibant free base

Bradykinin B2 receptor Radioligand binding GPCR pharmacology

Fasitibant free base (MEN16132) is the only non‑peptide B2 antagonist that combines sub‑nanomolar affinity (pKi=10.5) with surmountable, competitive antagonism at human receptors—an unmatched profile versus peptide (Icatibant) or older non‑peptide scaffolds. It enables long‑duration local blockade (up to 4 days post‑injection) in preclinical OA models, supported by Phase II human safety data. Select Fasitibant when human‑relevant pharmacology, metabolic stability, and extended in vivo action are critical.

Molecular Formula C36H49Cl2N6O6S+
Molecular Weight 764.8 g/mol
CAS No. 869939-83-3
Cat. No. B1248288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasitibant free base
CAS869939-83-3
Synonyms(4-amino-5-(4-(4-(2,4-dichloro-3-(2,4-dimethyl-8-quinolyloxymethyl)phenylsulfonamido)tetrahydro-2H-4-pyranoylcarbonyl)piperazino)-5-oxopentyl)(trimethyl)ammonium
fasitibant
MEN 16132
MEN-16132
MEN16132
Molecular FormulaC36H49Cl2N6O6S+
Molecular Weight764.8 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C
InChIInChI=1S/C36H49Cl2N6O6S/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3/q+1/t29-/m0/s1
InChIKeyFQVSDHOWSLEEKJ-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fasitibant Free Base (CAS 869939-83-3) – High‑Affinity Non‑Peptide Bradykinin B2 Antagonist


Fasitibant free base (CAS 869939‑83‑3, MEN16132) is a potent, selective, high‑affinity, long‑lasting non‑peptide bradykinin B2 (BK2) receptor antagonist . It is a sulfonamide‑containing compound that inhibits pro‑inflammatory responses in vitro and alleviates inflammatory hyperalgesia in rodent models of osteoarthritis [1]. Fasitibant has been evaluated in Phase II clinical trials for symptomatic osteoarthritis of the knee via intra‑articular administration [2]. Development was subsequently discontinued, but the compound remains a key reference tool for investigating B2 receptor‑mediated pain and inflammation pathways [1].

Why Fasitibant (MEN16132) Cannot Be Substituted by Peptide or Alternative Non‑Peptide B2 Antagonists


Bradykinin B2 receptor antagonists are not interchangeable. Peptide antagonists (e.g., Icatibant, MEN11270) exhibit a competitive, reversible binding profile and are highly effective in vivo but suffer from short systemic duration and lack of oral bioavailability [1]. Older non‑peptide antagonists (e.g., FR173657, Bradyzide, LF16‑0687) introduced metabolic stability advantages but demonstrated sub‑nanomolar potency deficits, significant species selectivity (e.g., Bradyzide is potent in rat but weak in human B2), or functional insurmountability that limits their translational utility [2][3]. Fasitibant was specifically engineered to combine peptide‑level potency with non‑peptide metabolic stability while achieving a surmountable (competitive) antagonism pattern at the human B2 receptor [4]. This unique confluence of high affinity, long in vivo duration, local dosing compatibility, and human‑relevant pharmacology cannot be replicated by substituting any single analog from a different chemical class.

Fasitibant Free Base (MEN16132) – Quantitative Differentiation Evidence Guide


In Vitro Binding Affinity – Fasitibant (MEN16132) Matches Icatibant and Outperforms FR173657 by >3‑100‑fold

MEN16132 exhibits sub‑nanomolar affinity for the human bradykinin B2 receptor (pKi 10.5, corresponding to Ki ≈ 0.03 nM) as measured by [³H]‑bradykinin competition binding on CHO‑hB2R membranes [1]. This affinity is equivalent to the peptide antagonist Icatibant (pKi 10.5) and 3‑ to 100‑fold higher than the reference non‑peptide antagonists FR173657 and LF16‑0687 across multiple tissue preparations (human, guinea pig) [1].

Bradykinin B2 receptor Radioligand binding GPCR pharmacology

In Vivo Duration of Action – Fasitibant (MEN16132) Provides >15‑Hour Local Inhibition, Prolonged vs. Icatibant

In anesthetized guinea pigs, intranasal MEN16132 (10 nmol/nostril) inhibited bradykinin‑induced nasal microvascular leakage for >15 hours, with only weak systemic hypotension effects [1]. Following i.v. administration (30 nmol/kg), the inhibitory effect on BK‑induced bronchoconstriction lasted >8 hours [1]. MEN16132 was more potent and possessed a longer duration of action than Icatibant, achieving complete inhibition of nasal leakage at a ~30‑fold lower intranasal dose [1]. In rat knee osteoarthritis models, a single intra‑articular injection of Fasitibant (100 μg/knee) significantly reduced carrageenan‑induced inflammatory hyperalgesia for up to four days post‑treatment [2].

In vivo pharmacology Duration of action Local administration

Receptor Selectivity Profile – Fasitibant (MEN16132) Shows >5‑Log B2 vs. B1 Selectivity

MEN16132 displays high selectivity for the bradykinin B2 receptor over the related B1 receptor, with pKi <5 (Ki >10 μM) at the human B1 receptor [1]. The compound was further screened against a panel of 26 additional receptors and channels without significant off‑target binding, confirming a clean selectivity profile [1].

Receptor selectivity Bradykinin B1 receptor Off‑target profiling

Functional Antagonism Pattern – Surmountable (Competitive) at Human B2 Receptor

In functional assays using human detrusor smooth muscle, MEN16132 produced a surmountable (competitive) antagonism of bradykinin‑induced contractions with pKB = 9.9 [1]. In contrast, older non‑peptide antagonists (e.g., FR173657) and peptide antagonists (Icatibant, MEN11270) often display insurmountable (non‑competitive) antagonism patterns in certain tissues due to slow dissociation kinetics from the B2 receptor [2][3]. MEN16132 uniquely maintains surmountable antagonism at human B2 while exhibiting insurmountable behavior at guinea pig B2, indicating species‑dependent receptor interactions that inform experimental model selection [1].

Functional pharmacology Competitive antagonism Schild analysis

Clinical Efficacy Signal – Phase II Time‑to‑Rescue Medication Endpoint

In a Phase II dose‑finding study (NCT02205814; ALBATROSS‑3) enrolling 431 patients with symptomatic knee osteoarthritis, single intra‑articular injections of Fasitibant (1 mg, 2.5 mg, 5 mg) did not significantly discriminate from placebo on the primary WOMAC pain endpoint over 2 weeks [1]. However, a secondary endpoint — time to first use of rescue medication — discriminated significantly from placebo in the Fasitibant 5 mg dose group (Kaplan‑Meier analysis; p < 0.0154) [1]. Fasitibant was well tolerated with no related serious adverse events and a safety profile comparable to placebo [1].

Osteoarthritis Phase II clinical trial Intra‑articular injection

Fasitibant (MEN16132) – Evidence‑Based Research Application Scenarios


In Vitro Human B2 Receptor Pharmacology Studies Requiring High‑Affinity Non‑Peptide Antagonism

Fasitibant (MEN16132) is the optimal non‑peptide tool compound for in vitro experiments demanding sub‑nanomolar B2 receptor antagonism without the stability limitations of peptide antagonists. With pKi = 10.5 (Ki ≈ 0.03 nM) on human B2 receptors, it matches the affinity of Icatibant while offering surmountable antagonism at the human receptor [1]. This makes it particularly suitable for competitive binding assays, functional IP accumulation studies, and human tissue contractility experiments where a reversible, high‑affinity non‑peptide antagonist is required.

In Vivo Rodent Models of Inflammatory Pain and Hyperalgesia with Local Dosing

For preclinical pain research employing intra‑articular, intranasal, or other local administration routes, Fasitibant provides extended duration of action unattainable with peptide antagonists. A single 100 μg/knee intra‑articular injection in rats suppresses carrageenan‑induced inflammatory hyperalgesia for up to four days [1]. Intranasal administration at 10 nmol/nostril produces >15 hours of local B2 blockade with minimal systemic effects in guinea pigs [2]. These properties support experimental protocols requiring sustained, anatomically restricted B2 receptor inhibition without repeated handling or dosing.

Species‑Specific B2 Receptor Pharmacological Profiling

Fasitibant exhibits a unique species‑dependent functional antagonism pattern: surmountable (competitive) at human B2 receptors versus insurmountable at guinea pig B2 receptors [1]. This property makes it a valuable tool for comparative pharmacology studies investigating species differences in B2 receptor ligand‑receptor interaction kinetics and for validating translational models where human‑relevant antagonist behavior is required.

Investigational Reference Standard for Osteoarthritis Pain Research

Despite discontinued clinical development, Fasitibant remains a well‑characterized reference compound for osteoarthritis pain research. Human Phase II data (n=431) demonstrate a favorable safety/tolerability profile with intra‑articular administration and a secondary efficacy signal (time‑to‑rescue‑medication, p<0.0154 for 5 mg dose) [1]. Researchers designing novel B2‑targeted OA therapeutics can use Fasitibant's clinical dataset as a benchmark for comparative efficacy and safety expectations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fasitibant free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.